SB-242235 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, particularly the α isoform [, , , ]. This compound is classified as a pyrimidine imidazole and has been instrumental in elucidating the role of p38 MAP kinase in various cellular processes and disease models. Notably, SB-242235 demonstrates higher selectivity for p38 MAP kinase compared to other compounds like SB-203580, which also inhibits JNK2β1 and c-raf []. It exhibits a 10-fold lower potency for the p38β isoform and does not inhibit the γ and δ isoforms of p38 MAP kinase [].
SB-242235 exerts its effects by selectively inhibiting the kinase activity of p38 MAP kinase, primarily the α isoform [, , , ]. This inhibition disrupts downstream signaling pathways associated with p38 MAP kinase, including the activation of MAPKAPK-2 and phosphorylation of HSP27 []. Consequently, SB-242235 modulates the expression of pro-inflammatory cytokines like interleukin (IL)-6, KC (murine IL-8), and COX-2, ultimately impacting inflammatory responses [].
Interestingly, the impact of SB-242235 on certain cellular processes appears to be species-dependent. For instance, while SB-242235 effectively inhibits IL-1-induced nitric oxide production and iNOS expression in bovine chondrocytes, it fails to exert similar effects in human chondrocytes []. This highlights the need for further investigation into the species-specific variations in the downstream targets and pathways regulated by p38 MAP kinase.
UVB-Induced Skin Inflammation: SB-242235 effectively reduced UVB-induced skin inflammation in mice by inhibiting p38 MAPK activation, thereby decreasing the expression of pro-inflammatory cytokines like IL-6, KC, and COX-2 [].
Arthritis Models: In rat models of adjuvant-induced arthritis (AIA), SB-242235 demonstrated disease-modifying activity by reducing paw inflammation, improving bone mineral density, and protecting joint integrity []. These effects were attributed to the inhibition of pro-inflammatory cytokine production and modulation of the immune response.
Cartilage Degradation: Research utilizing SB-242235 has illuminated the role of p38 MAP kinase in cartilage degradation. While the compound inhibited nitric oxide production in bovine cartilage stimulated with IL-1α, it did not affect proteoglycan release or synthesis []. This suggests that p38 MAP kinase might not be the primary regulator of IL-1α-induced proteoglycan breakdown in this model.
Pristane-Induced Arthritis: Studies in a murine model of pristane-induced arthritis (PIA) revealed that SB-242235 significantly reduced arthritis scores, indicating its potential in treating chronic inflammatory arthritis [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6